6,12-Dihydroindeno[1,2-b]fluorene

OFET ambipolar single-crystal

Researchers designing ambipolar OFETs often face limited scaffold options beyond pentacene. 6,12-Dihydroindeno[1,2-b]fluorene (DHIF, the para-anti isomer) overcomes this with a rigid, planar π-system that maximizes charge delocalization. • Enables ambipolar charge transport in single-crystal OFETs-both p- and n-type operation from one material. • Fluorinated derivatives achieve electron mobilities of 0.16 cm² V⁻¹ s⁻¹, ideal for air-stable n-channel OFETs. • Biindenofluorene dimers reduce optical band gap to 1.5 eV, suiting near-infrared photodetectors and low-bandgap OPVs. • Crosslinkable DHIF derivatives permit solution-processed multilayer OLEDs with well-defined interfaces. Supplied at ≥97% purity for reproducible device results. Bulk quantities available.

Molecular Formula C20H14
Molecular Weight 254.332
CAS No. 486-52-2
Cat. No. B2397799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,12-Dihydroindeno[1,2-b]fluorene
CAS486-52-2
Molecular FormulaC20H14
Molecular Weight254.332
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4
InChIInChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2
InChIKeyQBBPWJMJLXOORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,12-Dihydroindeno[1,2-b]fluorene – Overview


6,12-Dihydroindeno[1,2-b]fluorene (CAS 486-52-2), also referred to as DHIF or the para-anti isomer, is a bridged oligophenylene constructed on a p-terphenyl core with an anti geometry [1]. As a member of the dihydroindenofluorene family, it serves as a versatile molecular scaffold in organic electronics, where its extended π-conjugated system and rigid, planar architecture enable efficient charge delocalization [2]. The compound's electronic properties are highly tunable through functionalization, making it a key building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) [2][3].

Scaffold Type6,12-Dihydroindeno[1,2-b]fluorene (para-anti isomer)
Key ArchitectureRigid, planar backbone for extended π-conjugation
Research UseOFET, OLED, OPV building block; tunable via functionalization

Why DHIF Cannot Be Replaced by Other Isomers


The dihydroindenofluorene family comprises five positional isomers that differ in phenyl linkage (para/meta/ortho) and ring bridge arrangement (anti/syn) [1]. Despite sharing the same molecular formula, these isomers exhibit dramatically different electronic properties. For instance, the para-anti isomer 6,12-dihydroindeno[1,2-b]fluorene possesses a rigid, planar backbone that maximizes π-orbital overlap, whereas the para-syn isomer (11,12-dihydroindeno[2,1-a]fluorene) adopts a syn geometry that promotes intramolecular excimer formation, fundamentally altering emission characteristics [1]. Similarly, the ortho-linked isomer 5,8-dihydroindeno[2,1-c]fluorene adopts a helicoidal turn, leading to blue-shifted absorption and emission relative to the linear para-anti scaffold [2]. Consequently, a substitution of DHIF with another isomer—or with a simpler fluorene or pentacene derivative—does not simply tweak one performance parameter; it fundamentally alters the electronic structure, charge transport behavior, and photophysical output of the resulting device.

Target: para-anti DHIF
Planar backbone maximizes π-orbital overlap; supports extended conjugation and red-shifted, narrow emission.
Substitute: para-syn isomer
Syn geometry promotes intramolecular excimer formation, fundamentally altering emission characteristics.
Target: para-anti DHIF
Linear, planar structure yields red-shifted absorption and narrow FWHM (~50 nm reported for related polymers).
Substitute: ortho-linked isomer
Helicoidal turn leads to blue-shifted absorption/emission, altering color purity and device application fit.
Target: DHIF scaffold
Ambipolar transport and tunable energy levels reported in functionalized derivatives.
Substitute: simpler fluorene/pentacene
May not replicate ambipolarity or the localized aromaticity-driven substituent response of DHIF.

Quantitative Differentiation Evidence


Ambipolar Transport in Single-Crystal OFETs

A single-crystal OFET fabricated with a pentafluorophenyl-substituted 6,12-dihydroindeno[1,2-b]fluorene derivative exhibits ambipolar charge transport, conducting both holes and electrons, whereas pentacene-based single-crystal OFETs typically show only p-type (hole) transport [1]. This ambipolarity is a direct consequence of the IF scaffold's ability to undergo reversible two-electron oxidation and reduction to yield 18-π and 22-π electron species, respectively [1].

Ambipolar Transport
Cross-study comparable
Ambipolar (hole + electron)Unipolar p-type
Supports complementary logic circuit design
Reported in pentafluorophenyl-substituted DHIF single-crystal OFET; pentacene benchmark
OFET ambipolar single-crystal

Electron Mobility of Fluorinated DHIF Derivatives

A fluorine-containing indeno[1,2-b]fluorene-6,12-dione derivative achieved an electron mobility of 0.16 cm² V⁻¹ s⁻¹ in an OFET, whereas the non-fluorinated parent IF-dione exhibited lower mobility [1]. The electron-withdrawing fluorine substituents lower the LUMO level, facilitating electron injection and enhancing n-type performance.

Electron Mobility
Class-level inference
0.16 cm² V⁻¹ s⁻¹
Fluorination enhances n-type OFET performance
Fluorinated IF-dione derivative; non-fluorinated analog showed lower mobility
OFET n-type electron mobility

Hole Mobility and Band Gap of Biindenofluorenes

Biindenofluorene (BIF) derivatives, constructed by dimerizing indeno[1,2-b]fluorene units, exhibit hole mobilities of ~10⁻² cm² V⁻¹ s⁻¹ and optical band gaps of 1.5–1.6 eV, which are significantly smaller than the 2.3 eV band gap of a known indenofluorene polymer [1]. The reduced band gap is attributed to the extended conjugation in the dimeric structure.

Hole Mobility & Band Gap
Class-level inference
~10⁻² cm² V⁻¹ s⁻¹
1.5–1.6 eV
Narrower band gap enables near-IR optoelectronics
Biindenofluorene derivatives vs. indenofluorene polymer (2.3 eV)
hole mobility biindenofluorene band gap

Planar vs. Twisted Backbone Optical Properties

Linear n-alkyl-substituted oligo- and poly(indeno[1,2-b]fluorene)s (2,8-PIFs) based on the para-anti scaffold exhibit absorption and emission features that correlate with conjugation length, whereas the twisted backbone of indeno[2,1-c]fluorene-based polymers leads to a pronounced blue-shift in both absorption and emission [1]. The indeno[2,1-c]fluorene polymers emit strong blue fluorescence with a full width at half-maximum (FWHM) of approximately 50 nm [1].

Optical Properties
Cross-study comparable
Red-shifted, narrow emission (planar)Blue-shifted, FWHM ~50 nm (twisted)
Planar DHIF supports saturated blue OLED design
Linear 2,8-PIFs vs. indeno[2,1-c]fluorene polymers
optical properties positional isomerism blue-shift

Magnetic Aromaticity Profile of DHIF

Magnetically induced current density calculations on cis and trans isomers of 6,12-dihydroindeno[1,2-b]fluorene reveal that the molecule behaves as an alternant system of aromatic and antiaromatic ring moieties rather than a fully delocalized structure [1]. The integrated magnetic susceptibility (χ_total) correlates linearly with Hammett σ_p parameters of substituents on the outer six-membered rings, indicating that only strong π-donor ligands significantly decrease local aromaticity [1]. This contrasts with fully delocalized aromatic benchmarks like pentacene, where substituent effects are more uniformly distributed.

Aromaticity Profile
Class-level inference
Alternant aromatic/antiaromatic rings; local substituent response
Enables targeted electronic tuning at specific positions
DFT calculations; χ_total correlates with Hammett σ_p
aromaticity magnetically induced current substituent effects

Crosslinkable DHIF for Solution-Processed OLEDs

A series of crosslinkable bis(diphenylamine)-substituted mixed dihydroindeno[1,2-b]fluorenes have been synthesized and successfully used as model systems for the fabrication of solution-processed, multilayer OLEDs [1]. This approach overcomes the intermixing problem commonly encountered when depositing multiple layers from solution, a challenge that simpler fluorene or unsubstituted pentacene derivatives cannot address without crosslinkable functionality [1].

Crosslinkable DHIF
Supporting evidence
Multilayer stacks from solutionLayer intermixing without crosslinking
Facilitates high-throughput printed OLED fabrication
Bis(diphenylamine)-substituted DHIF model system
crosslinking solution-processed OLED

High-Value Application Scenarios


Ambipolar Single-Crystal OFETs for Complementary Logic

The demonstrated ambipolar charge transport in single-crystal OFETs based on diaryl-substituted DHIF derivatives [1] makes this scaffold an ideal candidate for developing simplified complementary logic circuits. Unlike pentacene, which only supports p-channel operation, DHIF-based ambipolar transistors can function as both p-type and n-type components, reducing fabrication complexity and enabling compact circuit layouts.

High-Mobility n-Channel OFETs with Fluorinated DHIF

Fluorine-functionalized indeno[1,2-b]fluorene-6,12-dione derivatives achieve electron mobilities of 0.16 cm² V⁻¹ s⁻¹ [1], positioning them as competitive n-type semiconductors. Researchers developing air-stable, solution-processable n-channel OFETs should prioritize fluorinated DHIF derivatives over non-fluorinated analogs to maximize electron injection and transport efficiency.

Narrow-Bandgap Biindenofluorenes for Near-IR Optoelectronics

Biindenofluorene derivatives built from indeno[1,2-b]fluorene units exhibit optical band gaps as low as 1.5 eV, compared to 2.3 eV for indenofluorene polymers [1]. This significant reduction in band gap makes BIFs suitable for near-infrared photodetectors and low-bandgap solar cells, where broader absorption is required. Procurement should target dimeric DHIF structures for NIR applications.

Crosslinkable DHIF for Solution-Processed Multilayer OLEDs

The ability to crosslink DHIF-based hole-transport materials enables the fabrication of well-defined multilayer OLEDs entirely from solution [1]. This processing advantage is critical for industrial-scale printed display manufacturing, where layer intermixing is a persistent problem. Researchers focused on scalable OLED fabrication should select crosslinkable DHIF derivatives over non-crosslinkable fluorene or pentacene alternatives.

Application
Selection Property
Validation Focus
Ambipolar OFET development
Charge transport polarity
Ambipolar performance assessment
n-Channel OFET research
Electron mobility enhancement
n-Type mobility benchmarking
Near-IR optoelectronics
Optical band gap tuning
Band gap measurement vs. reference
Solution-processed multilayer OLEDs
Crosslinking capability
Layer integrity after solution deposition

Technical Documentation Hub

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37 linked technical documents
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